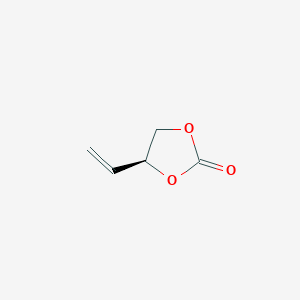
(S)-4-Ethenyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Ethenyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring with an ethenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethenyl-1,3-dioxolan-2-one typically involves the reaction of ethylene oxide with carbon dioxide in the presence of a suitable catalyst. This reaction forms a cyclic carbonate, which can then be functionalized to introduce the ethenyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as zinc or magnesium-based compounds are commonly used to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Ethenyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted dioxolanes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-4-Ethenyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (S)-4-Ethenyl-1,3-dioxolan-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, its derivatives may interact with enzymes or receptors, leading to specific biological effects. The compound’s reactivity is largely determined by the presence of the ethenyl group and the dioxolane ring, which can participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Carbonate: A similar cyclic carbonate without the ethenyl group.
Propylene Carbonate: Another cyclic carbonate with a different substituent group.
Vinyl Carbonate: A compound with a similar ethenyl group but a different ring structure.
Uniqueness
(S)-4-Ethenyl-1,3-dioxolan-2-one is unique due to the combination of the ethenyl group and the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
(4S)-4-ethenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m0/s1 |
Clave InChI |
BJWMSGRKJIOCNR-BYPYZUCNSA-N |
SMILES isomérico |
C=C[C@H]1COC(=O)O1 |
SMILES canónico |
C=CC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















